Methyl hexahydropyridazine-3-carboxylate hydrochloride is a chemical compound that belongs to the class of piperazic acid derivatives. This compound is characterized by its unique hexahydropyridazine structure, which includes a carboxylate functional group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research.
The compound can be synthesized through several methods involving different precursors and reaction conditions. It is often derived from piperazic acid or its derivatives, which are obtained via complex organic synthesis routes.
Methyl hexahydropyridazine-3-carboxylate hydrochloride is classified as an organic compound, specifically a nitrogen-containing heterocycle. It is also categorized under carboxylic acid derivatives due to the presence of the carboxylate group in its structure.
The synthesis of methyl hexahydropyridazine-3-carboxylate hydrochloride typically involves multi-step organic reactions. Key methods include:
The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time. For example, reactions may be conducted under anhydrous conditions using solvents like dimethylformamide, with temperatures ranging from -35 °C to 100 °C depending on the specific reaction .
Methyl hexahydropyridazine-3-carboxylate hydrochloride has a complex molecular structure characterized by:
The molecular formula is with a molecular weight of approximately 180.63 g/mol .
Methyl hexahydropyridazine-3-carboxylate hydrochloride can undergo various chemical reactions typical for carboxylic acids and esters:
Reactions are often monitored using techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography to ensure desired products are formed and impurities are minimized .
The mechanism of action for methyl hexahydropyridazine-3-carboxylate hydrochloride largely depends on its biological targets. As a piperazic acid derivative, it may exhibit activity against specific enzymes or receptors involved in various biochemical pathways.
Research indicates that derivatives of piperazic acid can act as inhibitors for certain enzymes like caspases, which are crucial in apoptosis pathways . The precise mechanism would require further exploration through pharmacological studies.
Methyl hexahydropyridazine-3-carboxylate hydrochloride typically exhibits:
The compound is stable under normal conditions but may decompose under extreme pH or temperature conditions. Its reactivity profile makes it suitable for further chemical modifications.
Methyl hexahydropyridazine-3-carboxylate hydrochloride has several scientific uses:
Methyl hexahydropyridazine-3-carboxylate hydrochloride (CAS: 380223-17-6) is a chiral building block critical for pharmaceutical synthesis, particularly in developing bioactive molecules with defined stereochemistry. This hydrochloride salt of the methyl ester derivative of piperazic acid features a hexahydropyridazine core with a carboxylate group at the 3-position, enhancing its solubility and stability for synthetic applications [1] . The molecular formula is C₆H₁₃ClN₂O₂ with a molecular weight of 180.63 g/mol, typically appearing as a white to off-white crystalline solid [5]. This section details state-of-the-art synthetic approaches and optimization strategies for this compound, excluding pharmacological or safety considerations per the outlined scope.
Asymmetric [3+2] Cycloaddition Approach: The most enantioselective route employs Wittig condensation followed by thermal hetero-Diels-Alder reaction with azodicarboxylates. Cycloadducts undergo catalytic hydrogenation to yield the (S)-enantiomer with >98% enantiomeric excess (ee). This method leverages chiral auxiliaries like tetra-O-acetyl-β-D-glucopyranosyloxy derivatives for asymmetric induction [1].
Hydrazine Cyclization Route: A scalable two-step process involves reacting 1,2-dicarboxyl-protected hydrazines (e.g., di-tert-butyl hydrazine-1,2-dicarboxylate) with halogenated esters (e.g., methyl 4-bromobutanoate) in ketone solvents. The intermediate tricarboxylate undergoes in situ hydrolysis and decarboxylation under basic conditions (pH ≥12) to form the hexahydropyridazine core, followed by esterification and hydrochloride salt formation [6].
Racemic Synthesis with Chiral Resolution: Racemic methyl hexahydropyridazine-3-carboxylate (CAS: 503177-84-2) is synthesized via esterification of commercially available hexahydropyridazine-3-carboxylic acid (CAS: 64044-11-7) using methanol/HCl. The racemate is then resolved using chiral stationary phase HPLC or enzymatic kinetic resolution to isolate the (S)-enantiomer, subsequently converted to the hydrochloride salt [1] [7].
Table 1: Comparative Analysis of Synthetic Methods
Method | Starting Materials | Key Steps | Yield (%) | ee (%) |
---|---|---|---|---|
Asymmetric [3+2] Cycloaddition | Aldehydes, azodicarboxylates | Wittig, Cycloaddition, Hydrogenation | 65-70 | >98 |
Hydrazine Cyclization | Di-Boc hydrazine, methyl 4-bromobutanoate | Alkylation, Hydrolysis, Decarboxylation | 70-75 | N/A* |
Racemic Synthesis + Resolution | Hexahydropyridazine-3-carboxylic acid | Esterification, Chiral Separation | 50-60 | 99 |
N/A: Racemic product resolved downstream [1] [6] [7].
Solvent System Optimization: Replacement of carcinogenic diglyme or flammable isopropyl ether with environmentally benign ketones (e.g., acetone, methyl ethyl ketone) significantly improves safety profiles. Ketones enhance reaction homogeneity and facilitate azeotropic removal of water during esterification, driving yields to >75%. The subsequent hydrolysis operates in aqueous media, eliminating hazardous alcohol solvents [6].
Reaction Parameter Control:
Purification and Salt Formation:
Catalyst and Additive Screening: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate alkylation in biphasic systems. Microwave-assisted esterification reduces reaction times from hours to minutes while maintaining 97% purity [7].
Table 2: Optimization Impact on Process Metrics
Parameter | Standard Protocol | Optimized Protocol | Improvement |
---|---|---|---|
Solvent | Diglyme/IPE | Acetone/Water | Non-carcinogenic, non-flammable |
Reaction Time | 48 hours | 30 hours | 37.5% reduction |
Temperature | 70–80°C | 55–65°C | Energy savings, fewer by-products |
Purity (HPLC) | 90–92% | >97% | Reduced reprocessing costs |
Yield | 60–65% | 70–75% | 15% increase |
Continuous Processing: Emerging flow chemistry approaches enable direct in-line mixing of intermediates with HCl-saturated alcohols, generating the hydrochloride salt with >99.5% chemical purity and eliminating solid handling [7].
CAS No.: 855-19-6
CAS No.: 18326-62-0
CAS No.: 2570-24-3
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 29733-86-6